Octadecyl 2-bromobutanoate

Description

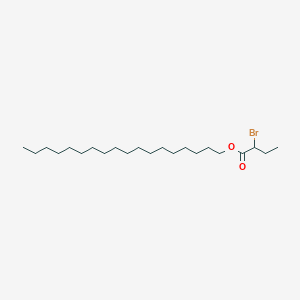

Octadecyl 2-bromobutanoate is a brominated ester compound comprising an 18-carbon alkyl chain (octadecyl group) esterified to 2-bromobutanoic acid. Its molecular formula is C22H43BrO2, with a molecular weight of 419.48 g/mol. The presence of the bromine atom at the β-position of the butanoate moiety introduces steric and electronic effects, influencing its reactivity, solubility, and thermal stability.

Properties

CAS No. |

89876-56-2 |

|---|---|

Molecular Formula |

C22H43BrO2 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

octadecyl 2-bromobutanoate |

InChI |

InChI=1S/C22H43BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(24)21(23)4-2/h21H,3-20H2,1-2H3 |

InChI Key |

JZPYWNAFIWPQPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl 2-bromobutanoate can be synthesized through the esterification reaction between octadecanol and 2-bromobutanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C18H37OH+C4H7BrO2→C22H43BrO2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-bromobutanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of octadecyl 2-hydroxybutanoate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield octadecanol and 2-bromobutanoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Octadecyl 2-hydroxybutanoate.

Reduction: Octadecyl 2-butanol.

Hydrolysis: Octadecanol and 2-bromobutanoic acid.

Scientific Research Applications

Octadecyl 2-bromobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.

Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.

Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form stable micelles and vesicles.

Industry: It is used in the production of specialty chemicals, such as lubricants and plasticizers.

Mechanism of Action

The mechanism by which octadecyl 2-bromobutanoate exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Octadecyl Acetate (C20H40O2)

- Key Differences : Replaces the bromine atom with a methyl group.

- Properties : Lower molecular weight (312.53 g/mol) and reduced polarity compared to the brominated analogue. Expected to exhibit higher volatility and lower thermal stability due to the absence of bromine .

- Applications: Commonly used in lubricants and surfactants where non-reactive esters are preferred.

Octadecyl Chloride and Cetyl Bromide

- Key Differences : Linear halogenated alkanes (e.g., octadecyl chloride, cetyl bromide) lack ester functionalities.

- Properties: These compounds exhibit low friction coefficients (~0.05–0.1) in solid states but increased friction above their melting points (~20°C).

- Applications : Historical use as lubricants; largely replaced by chlorinated paraffins with better thermal stability .

Octadecyl Isothiocyanate

- Key Differences : Features an isothiocyanate (-N=C=S) group instead of an ester.

- Properties : Higher reactivity due to the electrophilic isothiocyanate group, making it suitable for covalent bonding in agrochemicals or pharmaceuticals.

Halogenated Paraffins: Lubrication and Thermal Stability

Octadecyl 2-bromobutanoate shares structural similarities with halogenated paraffins but differs in functional groups. Key findings from studies on octadecyl chloride and cetyl bromide include:

- Friction Behavior : Low friction in solid states but poor performance above melting points due to lack of reactive film formation .

- Thermal Stability : Long-chain halides (e.g., octadecyl chloride) remain stable up to 300°C, but brominated esters may decompose earlier due to ester group sensitivity .

Surfactants: Ionic vs. Non-Ionic Behavior

Sodium Octadecyl Sulfate

- Key Differences : Ionic surfactant with a sulfate head group.

Octadecyl Ammonium Oxide

- Key Differences : Cationic surfactant with an ammonium head group.

- Properties : Used in emulsions with oleate amide propyl betaine. At 0.1% concentration, it stabilizes crude oil emulsions effectively .

Comparison with this compound:

- As a non-ionic ester, this compound may exhibit lower critical micelle concentration (CMC) than ionic surfactants but reduced solubility in aqueous media. Its bromine atom could enhance hydrophobic interactions in emulsions .

Conformational Analysis via NMR

Solid-state <sup>13</sup>C NMR studies on octadecyl chains reveal:

- Trans Conformation : Chemical shift ~33 ppm (ordered chains).

- Gauche-Rich Conformation: Shift ~30 ppm (disordered chains) . The bromine atom in this compound may disrupt chain packing, favoring gauche conformations and reducing crystallinity compared to non-halogenated esters .

Data Tables

Table 1: Molecular and Physical Properties

Table 2: Application Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.